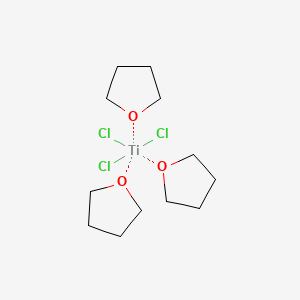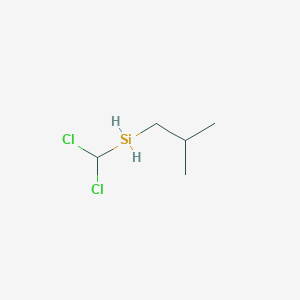
Silane, dichloromethyl(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, dichloromethyl(2-methylpropyl)- is an organosilicon compound with the molecular formula C₅H₁₂Cl₂Si. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it valuable in the production of other organosilicon compounds.
准备方法
Synthetic Routes and Reaction Conditions: Silane, dichloromethyl(2-methylpropyl)- can be synthesized through the reaction of 2-methylpropylmagnesium chloride with dichloromethylsilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
2-methylpropylmagnesium chloride+dichloromethylsilane→Silane, dichloromethyl(2-methylpropyl)-
Industrial Production Methods: In industrial settings, the production of dichloromethyl(2-methylpropyl)silane involves the use of specialized reactors that can handle the reactive nature of the starting materials. The process is carefully controlled to ensure high yield and purity of the final product. The reaction conditions often include low temperatures and the use of catalysts to enhance the reaction rate.
Types of Reactions:
Substitution Reactions: Silane, dichloromethyl(2-methylpropyl)- can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include alcohols, amines, and thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid. This reaction is highly exothermic and requires careful handling.
Polymerization: Silane, dichloromethyl(2-methylpropyl)- can be used as a monomer in the polymerization process to form polysilanes, which are valuable in various industrial applications.
Common Reagents and Conditions:
Alcohols: Used in substitution reactions to form alkoxysilanes.
Amines: React with dichloromethyl(2-methylpropyl)silane to form aminosilanes.
Water: Reacts with the compound to form silanols and hydrochloric acid.
Major Products Formed:
Alkoxysilanes: Formed from the reaction with alcohols.
Aminosilanes: Formed from the reaction with amines.
Silanols: Formed from the hydrolysis reaction.
科学研究应用
Silane, dichloromethyl(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the production of silane coupling agents, which are important in the modification of surfaces and materials.
Biology: The compound is used in the development of biocompatible materials and coatings.
Medicine: Research is ongoing into the use of organosilicon compounds in drug delivery systems and medical implants.
Industry: Silane, dichloromethyl(2-methylpropyl)- is used in the production of silicone polymers, which have applications in sealants, adhesives, and coatings.
作用机制
The mechanism of action of dichloromethyl(2-methylpropyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various chemical synthesis processes to form new organosilicon compounds.
相似化合物的比较
Dichloromethylsilane: Similar in structure but lacks the 2-methylpropyl group.
Dimethyldichlorosilane: Contains two methyl groups instead of the 2-methylpropyl group.
Chlorodimethylsilane: Contains one chlorine and two methyl groups.
Uniqueness: Silane, dichloromethyl(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts different reactivity and properties compared to other similar compounds. This makes it valuable in specific applications where the 2-methylpropyl group is required for the desired chemical properties.
属性
IUPAC Name |
dichloromethyl(2-methylpropyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Cl2Si/c1-4(2)3-8-5(6)7/h4-5H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEMFXSUUOZFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[SiH2]C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)
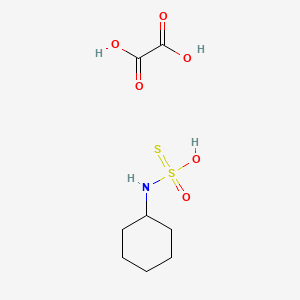
![(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D](/img/structure/B8083255.png)
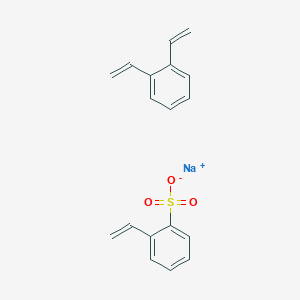
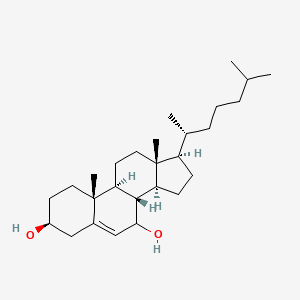
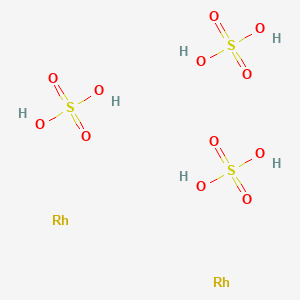
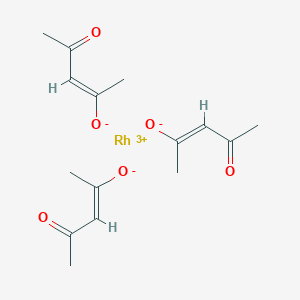
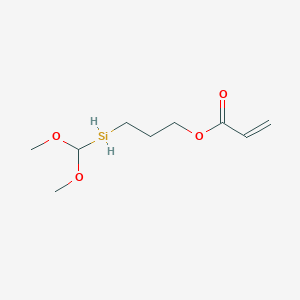
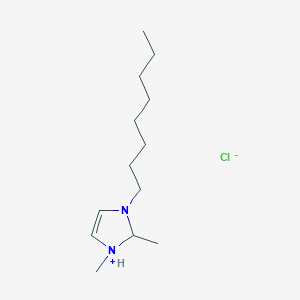

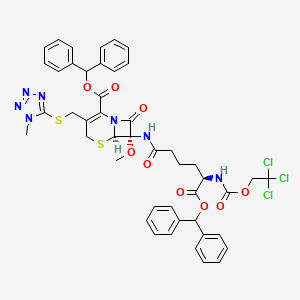
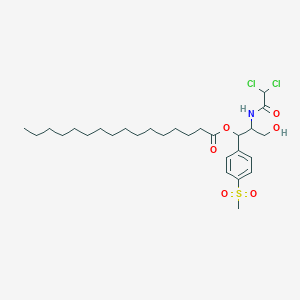
![sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B8083311.png)
